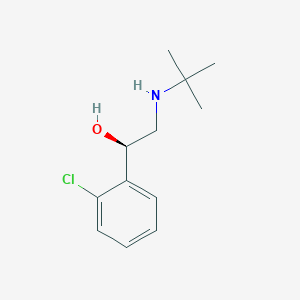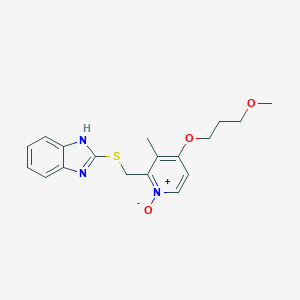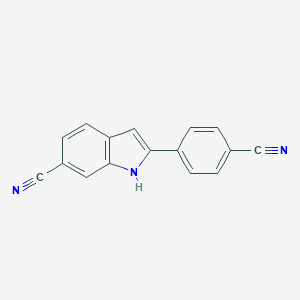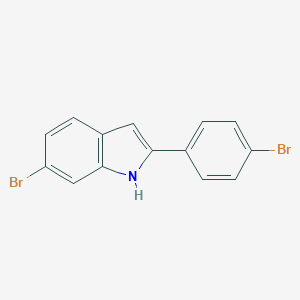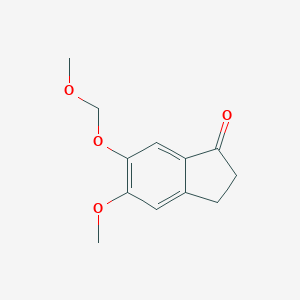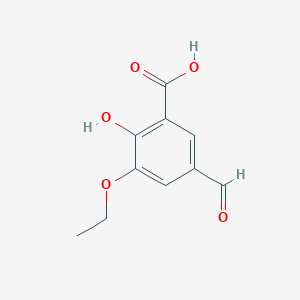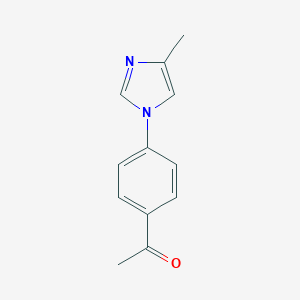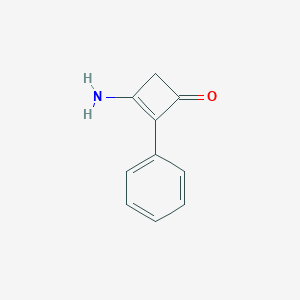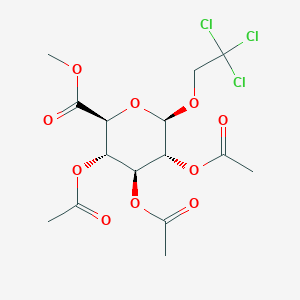
Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” is a chemical compound with diverse applications in scientific research. It serves as a versatile substrate, aiding in the synthesis of various bioactive molecules, and enabling investigations in fields like medicinal chemistry and drug discovery. It has remarkable anti-inflammatory capabilities .
Molecular Structure Analysis
The molecular formula of this compound is C15H18Cl3NO10 . Its average mass is 478.663 Da and its monoisotopic mass is 476.999634 Da . It has 5 defined stereocentres . Crystal structure analysis showed that both forms crystallise in the monoclinic crystal system with space group P 2 1 .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 442.1±55.0 °C at 760 mmHg, and a flash point of 221.2±31.5 °C . It has 11 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.54 . Its polar surface area is 148 Å2, and its molar volume is 300.1±7.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate plays a crucial role in the synthesis of complex carbohydrates and glycosaminoglycan derivatives. For instance, it has been used in the synthesis of chondroitin 6-sulfate trisaccharide derivatives, highlighting challenges and solutions related to stereocontrol in glycosylation reactions. The chemical's ability to maintain stereochemical integrity during synthesis is critical for the production of specific glycosidic linkages (Bélot & Jacquinet, 2000). Additionally, it serves as a glycosyl donor for the efficient synthesis of disaccharides, demonstrating its utility in the creation of complex sugar molecules with high stereoselectivity and yield (Soliman et al., 2003).
Crystallography and Conformational Analysis
The compound has been the subject of detailed crystallographic and conformational studies, contributing to the understanding of its physical properties and reactivity. For example, research into its polymorphism has provided insights into different crystalline forms, which is essential for predicting and controlling its behavior in chemical syntheses (Hayes et al., 2013). These studies are foundational for designing drugs and biomolecules where precise control over molecular conformation is necessary.
Applications in Glycoscience
This compound's utility extends into glycoscience, where it serves as a building block for synthesizing glycosaminoglycan analogs and exploring the structure-activity relationships of these biologically significant molecules. The synthesis of hyaluronan trisaccharides, for instance, utilizes this compound to mimic the structural features of polymeric hyaluronan, a critical component in biological tissues (Yeung et al., 2000). This research has implications for developing new materials for medical and cosmetic applications.
Orientations Futures
“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” continues to be a subject of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its anti-inflammatory capabilities have paved the way for its investigation in combatting inflammatory afflictions and their associated maladies .
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3O10/c1-6(19)25-9-10(26-7(2)20)12(27-8(3)21)14(24-5-15(16,17)18)28-11(9)13(22)23-4/h9-12,14H,5H2,1-4H3/t9-,10-,11-,12+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAAZFFMFWULOT-ZXPJVPCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555044 |
Source


|
| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
CAS RN |
59495-75-9 |
Source


|
| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

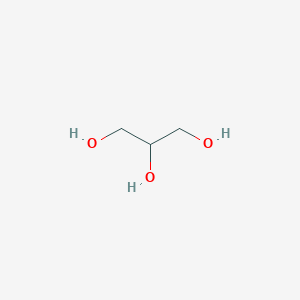
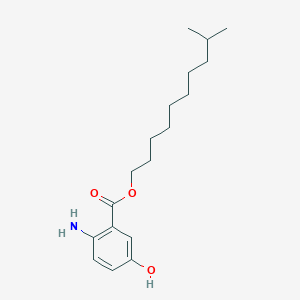
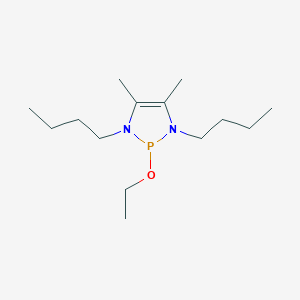
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
